molecular formula C19H18F3N5 B1401812 {4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine CAS No. 1311278-80-4

{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine

Cat. No. B1401812
CAS RN: 1311278-80-4
M. Wt: 373.4 g/mol
InChI Key: SNGKSYKSZSFLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a pyridine ring, and an amine group. These types of compounds are often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, and the introduction of the trifluoromethyl and dimethylamino groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyridine rings, as well as the trifluoromethyl and dimethylamino groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and pyridine rings, as well as the trifluoromethyl and dimethylamino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and pyridine rings, as well as the trifluoromethyl and dimethylamino groups .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, with its role being crucial in the room-temperature reactions and subsequent cyclization processes (Khashi, Davoodnia, & Rao Lingam, 2015).
  • It has also been involved in the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, demonstrating its versatility in creating different pyrimidine structures (Beck & Gajewski, 1976).

Applications in Medicinal Chemistry

  • This compound has been used in the synthesis of pyrimidine-azitidinone analogues, exhibiting significant in vitro antimicrobial and antitubercular activities, hinting at its potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
  • The compound has also been instrumental in the green synthesis of novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, showcasing its application in creating compounds with antimicrobial and anticancer activities (Al-Bogami, Saleh, & Moussa, 2018).

Material Science and Polymer Chemistry

  • In material science, this compound has been used in the synthesis of organosoluble, low-colored fluorinated polyimides, indicating its significance in developing new materials with specific optical and physical properties (Chung, Tzu, & Hsiao, 2006).
  • It has also been a part of the synthesis of polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, contributing to the development of polymers with excellent thermal properties and mechanical strength (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a pharmaceutical, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its intended use and the specific conditions under which it is used .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in pharmaceuticals or agrochemicals, as well as studies to better understand its physical and chemical properties .

properties

IUPAC Name

4-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5/c1-23-18-24-8-7-15(26-18)12-5-4-6-13(9-12)16-10-14(19(20,21)22)11-17(25-16)27(2)3/h4-11H,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGKSYKSZSFLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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